molecular formula C5H7N3O B7757163 2-amino-6-methyl-1H-pyrimidin-4-one

2-amino-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7757163
M. Wt: 125.13 g/mol
InChI Key: KWXIPEYKZKIAKR-UHFFFAOYSA-N
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Description

2-amino-6-methyl-1H-pyrimidin-4-one is an organic compound belonging to the pyrimidine family. It is also known as 2-amino-4-hydroxy-6-methylpyrimidine. This compound is characterized by its pyrimidine ring structure, which includes two nitrogen atoms at positions 1 and 3, and a keto group at position 4. It is a white to cream-colored powder with a molecular formula of C5H7N3O and a molecular weight of 125.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methyl-1H-pyrimidin-4-one typically involves the condensation of ethyl acetoacetate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative . The reaction conditions generally include heating the mixture under reflux for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-6-methyl-1H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

    Industry: Used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-hydroxy-6-methylpyrimidine
  • 2-amino-6-methyl-4-pyrimidinol
  • 6-methylisocytosine

Uniqueness

2-amino-6-methyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .

Properties

IUPAC Name

2-amino-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXIPEYKZKIAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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